N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is a chemical compound that serves as an important intermediate in the synthesis of Zolmitriptan, a medication primarily used for the treatment of migraines. This compound is characterized by its unique molecular structure and properties, which contribute to its functionality in pharmaceutical applications.
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan falls under the category of sulfonamides and is classified as a sulfonyl derivative of Zolmitriptan. Its classification is significant due to the sulfonyl group, which enhances its reactivity and solubility in various solvents.
The synthesis of N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan involves several key steps:
The synthesis requires careful control of temperature and pH during reactions, particularly during diazotization and cyclization steps, to optimize yield and purity. The typical yield reported for these processes can exceed 99% purity without the need for extensive chromatographic purification .
The molecular structure of N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan features a sulfonamide group attached to a nitrobenzene moiety. The compound's structure can be represented as follows:
Key structural data include:
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is involved in several chemical reactions that facilitate its conversion into Zolmitriptan:
The reactions are typically performed under controlled conditions to minimize side reactions and maximize yields. For example, diazotization should be conducted at low temperatures to prevent decomposition of intermediates .
The mechanism of action for N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan primarily involves its role as a precursor in the synthesis of Zolmitriptan, which acts as a selective agonist for serotonin receptors (5-HT1B and 5-HT1D). This action leads to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release.
Research indicates that Zolmitriptan effectively reduces migraine symptoms through its pharmacological activity on serotonin pathways, with specific binding affinities that can be quantitatively analyzed .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess purity levels, often exceeding 99% in synthesized batches .
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan serves primarily as an intermediate in the pharmaceutical synthesis of Zolmitriptan, which is used clinically for migraine treatment. Its role in research includes:
This compound exemplifies the importance of intermediates in drug synthesis, highlighting their role in developing therapeutic agents with specific biological activities.
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan has the systematic IUPAC name N-methyl-4-nitro-N-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide. Its molecular formula is C21H22N4O6S, corresponding to a molecular weight of 458.49 g/mol [1] [4]. The structure integrates two key moieties:
Table 1: Chemical Identity of N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1346602-02-5 |
Molecular Formula | C21H22N4O6S |
Molecular Weight | 458.49 g/mol |
IUPAC Name | N-methyl-4-nitro-N-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide |
Key Synonyms | N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan; Zolmitriptan sulfonamide impurity |
Configuration | (4S)-chiral center in oxazolidinone ring |
This compound arises during the synthetic derivation of zolmitriptan or its metabolites. Its formation is attributed to sulfonylation reactions involving:
As a recognized impurity in zolmitriptan API, N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is subject to strict regulatory thresholds per ICH Q3A/B guidelines. Its control is integral to pharmaceutical quality assurance for several reasons:
Table 2: Analytical and Regulatory Parameters for Impurity Control
Parameter | Requirement/Value | Purpose |
---|---|---|
Reporting Threshold | 0.05% (ICH Q3B) | Identification not required below this level |
Qualification Threshold | 0.15% (ICH Q3B) | Toxicology data required above this level |
Typical Specification Limit | 0.10–0.20% | Batch release criterion |
Detection Method (HPLC) | UV 220–225 nm; C18 stationary phase | Quantitative impurity profiling |
Reference Standard Source | Commercial suppliers (e.g., Clearsynth, USP) | Method validation and system suitability |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8